Cas no 1237114-63-4 (2-Methoxy-4-(2-methylthiophenyl)benzoic acid)

2-Methoxy-4-(2-methylthiophenyl)benzoic acid is a specialized aromatic carboxylic acid derivative featuring a methoxy substituent and a methylthiophenyl group on the benzoic acid core. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, or functional materials. The presence of both electron-donating (methoxy) and sulfur-containing (methylthiophenyl) groups may influence its reactivity, making it useful for selective functionalization or coupling reactions. Its structural features also suggest potential applications in ligand design or as a building block for more complex heterocyclic systems. The compound's purity and stability are critical for reproducible results in research and industrial applications.
2-Methoxy-4-(2-methylthiophenyl)benzoic acid structure
1237114-63-4 structure
Product Name:2-Methoxy-4-(2-methylthiophenyl)benzoic acid
CAS No:1237114-63-4
MF:C15H14O3S
MW:274.334863185883
MDL:MFCD18320472
CID:2760166
PubChem ID:53226374
Update Time:2025-06-25

2-Methoxy-4-(2-methylthiophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1237114-63-4
    • MFCD18320472
    • 2-METHOXY-4-(2-METHYLTHIOPHENYL)BENZOIC ACID
    • 2-Methoxy-4-(2-methylthiophenyl)benzoic acid, 95%
    • 2-methoxy-4-(2-methylsulfanylphenyl)benzoic acid
    • 2-Methoxy-4-(2-methylthiophenyl)benzoic acid
    • MDL: MFCD18320472
    • Inchi: 1S/C15H14O3S/c1-18-13-9-10(7-8-12(13)15(16)17)11-5-3-4-6-14(11)19-2/h3-9H,1-2H3,(H,16,17)
    • InChI Key: OSDISELOMHBJOV-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C1C=CC(C(=O)O)=C(C=1)OC

Computed Properties

  • Exact Mass: 274.06636548Da
  • Monoisotopic Mass: 274.06636548Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.8Ų

2-Methoxy-4-(2-methylthiophenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327652-5 g
2-Methoxy-4-(2-methylthiophenyl)benzoic acid, 95%; .
1237114-63-4 95%
5g
€1159.00 2023-04-26
abcr
AB327652-5g
2-Methoxy-4-(2-methylthiophenyl)benzoic acid, 95%; .
1237114-63-4 95%
5g
€1159.00 2025-03-19

2-Methoxy-4-(2-methylthiophenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1237114-63-4)
Order Number:A1108965
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):687.0
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Additional information on 2-Methoxy-4-(2-methylthiophenyl)benzoic acid

2-Methoxy-4-(2-Methylthiophenyl)Benzoic Acid: A Comprehensive Overview

2-Methoxy-4-(2-methylthiophenyl)benzoic acid is a compound with the CAS number 1237114-63-4, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The molecule consists of a benzoic acid core, a methoxy group at the 2-position, and a 2-methylthiophenyl substituent at the 4-position, making it a derivative of benzoic acid with tailored electronic and steric properties.

The benzoic acid moiety serves as the foundational structure, providing a rigid aromatic ring system that is often exploited in medicinal chemistry for its ability to interact with biological targets. The methoxy group at the 2-position introduces electron-donating effects, which can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to specific receptors or enzymes. Meanwhile, the 2-methylthiophenyl group at the 4-position adds complexity to the molecule by introducing sulfur-based interactions and additional aromaticity, which can further enhance its pharmacological profile.

Recent studies have highlighted the potential of 2-methoxy-4-(2-methylthiophenyl)benzoic acid as a lead compound in the development of novel therapeutic agents. For instance, researchers have investigated its role as a receptor antagonist, where its structural features allow it to bind selectively to certain G-protein coupled receptors (GPCRs). This property makes it a promising candidate for treating conditions such as inflammation, pain, and neurodegenerative diseases, where modulation of these receptors is critical.

In addition to its receptor-binding capabilities, this compound has also been explored for its potential as an enzyme inhibitor. Specifically, studies have shown that 2-methoxy-4-(2-methylthiophenyl)benzoic acid can inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases. This inhibition can lead to downstream effects that are beneficial in treating various pathological conditions, including cancer and autoimmune diseases.

The synthesis of 1237114-63-4 involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. The introduction of the methoxy group and the 2-methylthiophenyl substituent requires careful planning to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, making it more accessible for large-scale production and research purposes.

From an analytical standpoint, 1237114-63-4 has been characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm its molecular structure and provide insights into its conformational flexibility and stability under various conditions. Such data are crucial for understanding its behavior in biological systems and optimizing its pharmacokinetic properties.

One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have explored the use of 1237114-63-4 as a component in nanoparticles or liposomes designed to enhance drug targeting and reduce systemic toxicity. Its ability to interact with biological membranes and deliver therapeutic payloads makes it a valuable tool in nanomedicine.

Moreover, computational studies have played a pivotal role in elucidating the molecular interactions of 1237114-63-4 with biological targets. Using molecular docking simulations and quantum mechanics calculations, scientists have gained deeper insights into how this compound binds to proteins at atomic resolution. These findings not only validate experimental results but also guide further optimization efforts to improve its therapeutic efficacy.

In terms of toxicity and safety profiles, preliminary studies indicate that 1237114-63-4 exhibits low cytotoxicity against normal cells while showing potent activity against cancer cell lines. This selectivity is attributed to its ability to target specific pathways that are overactive in malignant cells but not in healthy tissues. However, further preclinical studies are required to fully assess its safety profile before advancing to clinical trials.

Looking ahead, the potential applications of 2-methoxy-4-(2-methylthiophenyl)benzoic acid extend beyond traditional pharmacology into areas such as agrochemicals and materials science. Its unique chemical properties make it a versatile building block for designing molecules with diverse functionalities.

In conclusion, 1237114-63-4, or 2-methoxy-4-(2-methylthiophenyl)benzoic acid, represents a compelling example of how structural modifications can yield compounds with significant therapeutic potential. With ongoing research uncovering new facets of its biology and chemistry, this compound continues to be an area of intense scientific interest.

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Amadis Chemical Company Limited
(CAS:1237114-63-4)
A1108965
Purity:99%
Quantity:5g
Price ($):687.0
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